Enhanced Acidity for Tuned Solubility and Reactivity
The target compound exhibits a markedly lower predicted pKa (1.56 ± 0.25) compared to its bromo analog (pKa 3.04 ± 0.37) and the non-halogenated parent (pKa 1.95 ± 0.10) . The 5-chloro analog shows a comparable pKa (1.53 ± 0.25 predicted), but the iodine derivative offers distinct reactivity advantages [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 1.56 ± 0.25 (predicted) |
| Comparator Or Baseline | 5-Bromo analog: pKa = 3.04 ± 0.37 (predicted); 5-Chloro analog: pKa = 1.53 ± 0.25 (predicted); Non-halogenated: pKa = 1.95 ± 0.10 (predicted) |
| Quantified Difference | Target is ~1.48 units more acidic than bromo analog; ~0.39 units more acidic than non-halogenated parent |
| Conditions | Predicted values (ACD/Labs or similar software) |
Why This Matters
The lower pKa means the compound will be predominantly deprotonated at physiological pH, significantly affecting solubility, membrane permeability, and salt formation potential, which is crucial for both biological assay design and downstream synthetic transformations.
- [1] ChemicalBook. 5-Chloro-2-methyl-3-pyridinecarboxylic acid | CAS 1092286-30-0. pKa data. View Source
